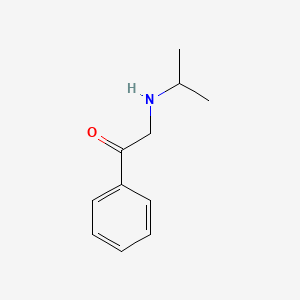

2-(ISOPROPYLAMINO)ACETOPHENONE

Description

Contextual Significance in Organic Synthesis

The significance of 2-(isopropylamino)acetophenone in organic synthesis lies primarily in its role as a precursor to various heterocyclic compounds and substituted aromatic molecules. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a range of intramolecular and intermolecular reactions. This dual reactivity makes it a valuable starting material for constructing complex molecular architectures.

One of the most notable applications of a derivative of this compound, 3',4'-dihydroxy-2-(isopropylamino)acetophenone, is in the synthesis of Isoproterenol, a non-selective β-adrenergic agonist. gpatindia.comgoogle.comgoogle.comgoogleapis.com In this multi-step synthesis, the acetophenone (B1666503) derivative undergoes catalytic hydrogenation to yield the final drug product. gpatindia.comgoogle.comgoogle.comgoogleapis.com This process highlights the importance of this compound derivatives as advanced intermediates in the pharmaceutical industry.

Furthermore, aminoacetophenones, in general, are recognized as valuable starting materials for the diversity-oriented synthesis of natural product analogs. nih.govresearchgate.net They can be used to construct a wide array of heterocyclic systems, including:

Quinolines: 2-Aminoacetophenones can react with 1,3-dicarbonyl compounds, often in the presence of a catalyst like ferric chloride, to form quinoline (B57606) derivatives. researchgate.nettandfonline.com

4-Quinolones (Azaflavones): The reaction of ortho-aminoacetophenones with aroyl chlorides or carboxylic acids, followed by cyclization, yields 2-aryl-4-quinolones. nih.govnih.gov These compounds are analogues of flavones and are of interest in medicinal chemistry.

Isatins: Oxidative cyclization of 2'-aminoacetophenones, through methods such as electrocatalytic C-H/N-H coupling or using an iodine-TBHP system, provides a route to isatins and their derivatives. acs.org

Azaaurones and Azocanes: Aminoacetophenones serve as key building blocks for the synthesis of these nitrogen-containing heterocyclic compounds, which are of interest for their potential biological activities. nih.govresearchgate.net

The reactivity of the α-aminoketone moiety allows for its participation in various named reactions and synthetic strategies, solidifying its position as a valuable tool for synthetic chemists.

Historical Overview of Relevant Acetophenone Derivatives Research

The study of acetophenone and its derivatives has a rich history intertwined with the development of organic chemistry. Acetophenone itself, the simplest aromatic ketone, was first synthesized in 1857. google.com Early research focused on its physical properties and basic reactivity.

The exploration of substituted acetophenones, including aminoacetophenones, gained momentum as synthetic methodologies advanced. The introduction of an amino group onto the acetophenone scaffold significantly broadened the synthetic possibilities, allowing for the construction of nitrogen-containing heterocycles, a common motif in natural products and pharmaceuticals.

Early methods for the synthesis of aminoacetophenones often involved harsh conditions. However, the development of more sophisticated synthetic techniques throughout the 20th century, such as improved methods for amination and the use of protecting groups, facilitated the synthesis of a wider range of aminoacetophenone derivatives with greater control and efficiency. nih.gov

A significant milestone in the application of aminoacetophenone derivatives was the discovery of their utility in the synthesis of biologically active molecules. The development of synthetic routes to pharmaceuticals like Isoproterenol, which utilized a dihydroxy-substituted this compound intermediate, showcased the practical importance of this class of compounds. gpatindia.comgoogle.comgoogleapis.com This spurred further interest in the synthesis and chemical manipulation of related structures.

Scope and Current Academic Research Trajectories

Current research involving this compound and related aminoacetophenones is vibrant and multifaceted, focusing on the development of novel synthetic methods and the exploration of their applications in medicinal chemistry and materials science.

A significant trend in modern research is the development of more efficient and environmentally benign synthetic protocols. This includes the use of:

Catalytic Systems: Researchers are exploring various catalysts, including those based on copper, iron, and palladium, to facilitate the synthesis of complex molecules from aminoacetophenone precursors. nih.govtandfonline.comdovepress.com For instance, copper-catalyzed intramolecular C-H amination of 2-aminoacetophenones has been used to synthesize N-substituted isatins. dovepress.com

Electrocatalysis: Electrochemical methods are being investigated as a green approach for the oxidative cyclization of 2'-aminoacetophenones to produce isatins, avoiding the need for chemical oxidants. acs.org

Domino Reactions: One-pot, multi-component reactions starting from aminoacetophenones are being designed to rapidly build molecular complexity, increasing synthetic efficiency. acs.org

In the realm of medicinal chemistry, aminoacetophenones continue to be utilized as scaffolds for the synthesis of potential therapeutic agents. Research is ongoing to synthesize and evaluate novel derivatives of quinolones, azaflavones, and other heterocycles for a range of biological activities. nih.govnih.gov

Another area of investigation is the formation of 2-aminoacetophenone (B1585202) in non-synthetic contexts, such as in wine, where it is associated with an "atypical aging" off-flavor. researchgate.netmdpi.com Studies in this area aim to understand the chemical pathways of its formation from precursors like indole-3-acetic acid. researchgate.netmdpi.com

The versatility of this compound and its analogues ensures their continued relevance in academic and industrial research, with ongoing efforts to expand their synthetic utility and explore the properties of the novel compounds derived from them.

Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl |

| CAS Number | 38506-97-7 guidechem.comchemicalbook.comscbt.com | |

| Molecular Formula | C₁₁H₁₅NO guidechem.comchemicalbook.comscbt.com | C₁₁H₁₆ClNO |

| Molecular Weight | 177.24 g/mol chemicalbook.com | |

| Physical State | White crystalline solid guidechem.com | Solid |

| Boiling Point | 272.3°C at 760 mmHg guidechem.com | |

| Density | 0.986 g/cm³ guidechem.com | |

| Refractive Index | 1.509 guidechem.com | |

| Flash Point | 105°C guidechem.com |

Spectroscopic Data

A notable piece of spectroscopic data available is the ¹H NMR spectrum for this compound hydrochloride.

| Compound | Spectroscopic Data |

| This compound hydrochloride | ¹H NMR (DMSO-d₆): δ 1.2 (d, 6H) vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-(propan-2-ylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)12-8-11(13)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVMTNLVDVWAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511735 | |

| Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38506-97-7 | |

| Record name | 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Isopropylamino Acetophenone

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of the carbonyl group significantly influences the reactivity of the adjacent alpha-carbon. The protons attached to this carbon exhibit acidic properties due to the electron-withdrawing nature of the carbonyl oxygen and the potential for resonance stabilization of the resulting conjugate base, the enolate.

In the presence of a base, 2-(isopropylamino)acetophenone can be deprotonated at the alpha-position to form a resonance-stabilized enolate ion. The negative charge is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. This enolate is a potent nucleophile and can participate in a variety of reactions. The formation of the enolate is a reversible process, and the position of the equilibrium depends on the strength of the base used. Strong bases, such as lithium diisopropylamide (LDA), can quantitatively convert the ketone to its enolate.

The general mechanism for base-promoted enolate formation is as follows:

A base abstracts a proton from the alpha-carbon of this compound.

A resonance-stabilized enolate anion is formed.

Table 1: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Solvent | Conditions |

|---|---|---|---|

| Sodium hydroxide (NaOH) | ~15.7 | Water, Ethanol (B145695) | Equilibrium |

| Sodium ethoxide (NaOEt) | ~16 | Ethanol | Equilibrium |

| Lithium diisopropylamide (LDA) | ~36 | Tetrahydrofuran (B95107) (THF) | Irreversible |

Electrophilic Attack on Enolate Intermediates

Once formed, the enolate intermediate of this compound can react with various electrophiles at the alpha-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to many synthetic transformations.

Alkylation: The enolate can undergo SN2 reactions with alkyl halides to introduce an alkyl group at the alpha-position. The efficiency of this reaction is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective substrates.

Halogenation: In the presence of halogens (Cl₂, Br₂, I₂), the enolate can be halogenated at the alpha-carbon. Under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons nrochemistry.com.

A general representation of electrophilic attack on the enolate is shown below:

Formation of the enolate anion.

Nucleophilic attack of the enolate on an electrophile (E⁺).

Table 2: Examples of Electrophilic Reactions at the Alpha-Carbon

| Reaction | Electrophile | Product Type |

|---|---|---|

| Alkylation | Alkyl halide (R-X) | α-Alkyl-2-(isopropylamino)acetophenone |

| Halogenation | Halogen (X₂) | α-Halo-2-(isopropylamino)acetophenone |

Carbonyl Group Transformations

The carbonyl group in this compound is a key site for nucleophilic attack and can undergo a variety of transformations, including additions, condensations, and cyclizations.

In the presence of a base or acid, this compound can function as a nucleophile (via its enolate) or an electrophile in aldol (B89426) reactions. The aldol addition involves the nucleophilic attack of the enolate on the carbonyl carbon of another molecule, such as an aldehyde or another ketone, to form a β-hydroxy ketone. Subsequent dehydration of this aldol adduct, often promoted by heat or acid, leads to the formation of an α,β-unsaturated ketone, a reaction known as the aldol condensation mdpi.comwikipedia.org.

The base-catalyzed aldol addition mechanism proceeds as follows:

Formation of the enolate of this compound.

Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde or ketone.

Protonation of the resulting alkoxide to yield the β-hydroxy ketone.

The subsequent base-catalyzed dehydration (condensation) involves:

Deprotonation at the alpha-carbon to form an enolate.

Elimination of the hydroxide ion from the beta-position to form a double bond.

Table 3: Aldol Reaction of Acetophenone (B1666503) Derivatives with Benzaldehyde

| Acetophenone Derivative | Aldehyde | Catalyst | Product Type |

|---|---|---|---|

| Acetophenone | Benzaldehyde | NaOH | Chalcone (α,β-unsaturated ketone) |

| 2-Aminoacetophenone (B1585202) | Benzaldehyde | Base | Substituted chalcone |

Intermolecular and Intramolecular Cyclization Pathways

The presence of both an amino group and a carbonyl group in this compound allows for various cyclization reactions. Intramolecular cyclization can occur if a suitable electrophilic site is present elsewhere in the molecule or in a reaction partner that becomes part of an intermediate.

One important type of cyclization involving related 2-aminoaryl ketones is the Friedländer annulation, which leads to the formation of quinolines. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Furthermore, derivatives of this compound could potentially undergo intramolecular reactions to form various heterocyclic systems. For example, Pictet-Spengler-type reactions, which involve the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, could be envisioned with appropriately modified derivatives nih.govresearchgate.net.

Exploration of Reaction Stereochemistry

The presence of a chiral center, or the potential to create one during a reaction, makes the stereochemistry of reactions involving this compound an important area of investigation.

Reactions at the alpha-carbon can proceed with varying degrees of stereocontrol. If the alpha-carbon is a stereocenter, its deprotonation to form the planar enolate will result in the loss of stereochemical information. Subsequent reaction with an electrophile can lead to a racemic or diastereomeric mixture of products, depending on the presence of other stereocenters in the molecule and the reaction conditions.

The development of asymmetric methods for reactions involving α-amino ketones is an active area of research. Chiral catalysts or auxiliaries can be employed to control the facial selectivity of the attack of nucleophiles on the carbonyl group or the approach of electrophiles to the enolate, leading to the formation of a single enantiomer or diastereomer in excess. For instance, asymmetric reductions of the carbonyl group can yield chiral β-amino alcohols with high enantiomeric purity. Similarly, asymmetric aldol reactions can be designed to produce specific stereoisomers of the β-hydroxy ketone product nih.govucc.ie.

Chiral Induction and Diastereoselectivity in Syntheses

No specific research data is available for this compound.

Conformational Analysis of Reaction Intermediates

No specific research data is available for this compound.

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. For 2-(isopropylamino)acetophenone, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH2-) protons adjacent to the nitrogen and carbonyl groups, and the protons of the isopropyl group.

The aromatic protons on the phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The substitution pattern will lead to a complex splitting pattern. The methylene protons would likely appear as a singlet further downfield, while the isopropyl group would present as a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.4 - 8.0 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~ 3.5 - 4.0 | Singlet | 2H | Methylene (-COCH₂N-) |

| ~ 2.8 - 3.2 | Septet | 1H | Isopropyl Methine (-CH(CH₃)₂) |

| ~ 1.1 - 1.3 | Doublet | 6H | Isopropyl Methyl (-CH(CH₃)₂) |

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon is typically the most deshielded, appearing significantly downfield (δ > 190 ppm). The aromatic carbons will resonate in the δ 120-140 ppm range. The aliphatic carbons of the methylene and isopropyl groups will appear in the upfield region of the spectrum. For the related compound acetophenone (B1666503), the carbonyl carbon appears around 198 ppm, and the aromatic carbons are observed between 128 and 137 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| > 195 | Carbonyl (C=O) |

| ~ 125 - 140 | Aromatic (C₆H₅) |

| ~ 50 - 60 | Methylene (-COCH₂N-) |

| ~ 45 - 55 | Isopropyl Methine (-CH(CH₃)₂) |

| ~ 20 - 25 | Isopropyl Methyl (-CH(CH₃)₂) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity

Two-dimensional (2D) NMR techniques are used to determine the connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, a key cross-peak would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the presence of the isopropyl group. libretexts.orgresearchgate.net

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. An HMQC or HSQC spectrum would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, confirming, for example, which carbon signal corresponds to the methylene group by observing a cross-peak to its proton signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). d-nb.info This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₁₁H₁₅NO), HRMS can distinguish its molecular formula from other formulas that have the same nominal mass, providing unequivocal confirmation of the compound's identity. nih.gov

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing these fragments provides a molecular fingerprint and confirms the structure. The fragmentation of this compound is expected to follow patterns typical for ketones and amines. libretexts.org

A primary fragmentation pathway for aromatic ketones like acetophenone is the cleavage of the bond adjacent to the carbonyl group. In acetophenone, this results in the loss of a methyl radical to form a stable benzoyl cation (m/z 105), which is often the base peak. asdlib.orgmiamioh.edu A subsequent loss of carbon monoxide (CO) yields a phenyl cation (m/z 77). asdlib.org

For this compound, analogous fragmentation would be expected:

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the methylene group could lead to the formation of the benzoyl cation (m/z 105).

Cleavage adjacent to Nitrogen: Another likely fragmentation is alpha-cleavage adjacent to the nitrogen atom, which could involve the loss of an isopropyl radical, or cleavage to form an iminium ion, a common pathway for amines.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion |

| 177 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound by measuring the absorption of infrared radiation.

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: a carbonyl group (C=O), a secondary amine (N-H), an aromatic ring, and alkyl groups.

The analysis of the vibrational frequencies allows for the unequivocal identification of these moieties. The carbonyl stretching vibration (ν C=O) of the acetophenone core is anticipated to appear as a strong, sharp band in the region of 1680-1660 cm⁻¹. The position of this band can be influenced by electronic effects of the substituents on the aromatic ring and potential hydrogen bonding.

The N-H stretching vibration (ν N-H) of the secondary amine is expected to be observed as a moderate to weak band in the 3350-3310 cm⁻¹ region. The presence of a single band in this region is characteristic of a secondary amine. Furthermore, the C-N stretching vibration of the amine group will likely be present in the fingerprint region, typically between 1350 and 1250 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations (ν C-H) of the aromatic protons are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic ring.

The isopropyl group will contribute to the spectrum with its characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups are expected in the 2975-2850 cm⁻¹ range. Bending vibrations for the isopropyl group should be observable in the 1470-1365 cm⁻¹ region.

Interactive Table of Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Isopropyl Group | 2975 - 2850 | Strong |

| C=O Stretch | Ketone | 1680 - 1660 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-N Stretch | Amine | 1350 - 1250 | Medium |

Note: These are predicted wavenumber ranges and may vary based on the specific molecular environment and physical state of the sample.

Detection of Intermolecular Interactions via IR Signatures

IR spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. In this compound, the presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) suggests the potential for intermolecular N-H···O=C hydrogen bonding.

The formation of such hydrogen bonds would lead to noticeable changes in the IR spectrum. The N-H stretching band would be expected to broaden and shift to a lower frequency (a red shift). This is due to the weakening of the N-H bond upon its involvement in a hydrogen bond. Similarly, the C=O stretching band may also show a slight red shift and broadening, as hydrogen bonding decreases the double bond character of the carbonyl group. The extent of these shifts can provide qualitative information about the strength of the intermolecular hydrogen bonds.

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. By irradiating a suitable single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern, the electron density map of the molecule can be constructed, leading to the determination of the atomic positions.

While specific experimental data for this compound is not publicly available, a hypothetical crystallographic analysis can be proposed based on common packing motifs for similar organic molecules. It is plausible that the compound crystallizes in a centrosymmetric space group, such as P2₁/c or P-1, which are common for organic compounds.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.18 |

Note: This data is hypothetical and serves as a representative example for a molecule of this type.

Analysis of Crystal Packing and Non-Covalent Interactions

The crystal packing of this compound would be governed by a network of non-covalent interactions. The primary interaction is expected to be the intermolecular N-H···O=C hydrogen bonds, which would likely link the molecules into chains or dimers.

Chromatographic and Thermal Analysis

Chromatographic techniques are essential for assessing the purity of a compound, while thermal analysis provides information on its thermal stability and phase transitions.

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase HPLC method would likely provide good separation and quantification.

Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for a specific analysis.

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would provide insights into the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes.

A plausible thermal profile for this compound would show a sharp endothermic peak in the DSC thermogram corresponding to its melting point. The TGA curve would likely show thermal stability up to a certain temperature, followed by a single or multi-step decomposition process.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Process Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of pharmaceutical compounds and for monitoring the progress of chemical reactions to ensure the desired product is being formed with minimal impurities.

A reverse-phase HPLC (RP-HPLC) method would be a suitable approach for the analysis of this compound, given its chemical structure which includes both polar and non-polar moieties. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.

Purity Assessment:

A validated HPLC method can effectively separate this compound from its starting materials, by-products, and degradation products. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for the quantitative determination of its purity. Impurities can be identified by comparing their retention times with those of known reference standards.

Process Monitoring:

During the synthesis of this compound, HPLC can be used to monitor the reaction's progress. By taking small samples from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This real-time analysis allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurity formation.

A potential HPLC method for the analysis of this compound could be based on methods used for similar acetophenone derivatives. For instance, a method for a related compound, 3',4'-dihydroxy-2-(isopropylamino)acetophenone, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid.

Below is an illustrative data table outlining a hypothetical set of parameters for an HPLC method for this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Retention Time | ~ 4.5 min |

This data is illustrative and based on methods for similar compounds. Actual parameters would require experimental optimization and validation.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermal analysis techniques are critical for understanding the physical and chemical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability, melting point, and decomposition profile of a compound like this compound.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine the melting point, heat of fusion, and to study phase transitions. For a crystalline solid like this compound, DSC analysis would show an endothermic peak corresponding to its melting point. The sharpness of the peak can also provide an indication of the sample's purity; a broad melting peak often suggests the presence of impurities.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition of the material. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is crucial for determining the appropriate storage and handling conditions for the compound.

The following data tables present hypothetical thermal analysis data for this compound, based on typical values for similar organic compounds.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

|---|---|

| Melting Point (Onset) | 85 °C |

| Melting Point (Peak) | 88 °C |

| Heat of Fusion (ΔH) | 120 J/g |

This data is illustrative and requires experimental verification.

Table 3: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Description |

|---|---|---|

| 25 - 150 | < 1% | Loss of volatile impurities |

| 150 - 250 | ~ 5% | Onset of thermal decomposition |

| 250 - 400 | ~ 80% | Major decomposition |

This data is illustrative and the decomposition profile is dependent on the experimental conditions such as heating rate and atmosphere.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties, providing a foundational understanding of a molecule's behavior.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity and kinetic stability of a compound.

The HOMO represents the ability of a molecule to donate electrons, thus being associated with its nucleophilic character. Conversely, the LUMO signifies the capacity to accept electrons, reflecting its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For aminoketones similar to 2-(isopropylamino)acetophenone, DFT calculations reveal that the HOMO is typically localized on the electron-rich amino group and the aromatic ring, while the LUMO is predominantly centered on the carbonyl group and the phenyl ring. This distribution suggests that the amino group is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

To illustrate, DFT calculations on analogous aromatic aminoketones provide insights into the expected FMO energies and HOMO-LUMO gap for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Aminoacetophenone (B1585202) | -5.89 | -1.23 | 4.66 |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone nih.gov | -6.542 | -2.777 | 3.765 nih.gov |

This table presents representative data for analogous compounds to illustrate the typical range of FMO energies and the HOMO-LUMO gap.

The relatively moderate HOMO-LUMO gap in such compounds indicates a balance between stability and reactivity, which is characteristic of many organic molecules with functional groups that can participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, blue areas denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are commonly found around hydrogen atoms attached to electronegative atoms.

For this compound, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons. The nitrogen atom of the isopropylamino group would also exhibit a negative potential, although potentially modulated by its bonding environment. Regions of positive potential (blue) would be anticipated around the hydrogen atoms of the amino group and the aromatic ring. This visualization helps in understanding the preferred sites for intermolecular interactions, such as hydrogen bonding. For instance, the carbonyl oxygen would be a likely hydrogen bond acceptor, while the N-H group could act as a hydrogen bond donor.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating activation energies. For aminoketones like this compound, a key reaction is the Mannich reaction, which is a fundamental method for the synthesis of β-amino ketones. nih.gov

DFT studies on the Mannich reaction involving acetophenone (B1666503) have shown that the reaction proceeds through several key steps, including the formation of an iminium ion and the subsequent nucleophilic attack of the enol form of the ketone. nih.govnih.gov Computational modeling of this reaction for this compound would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the reactants and products.

Transition State Searching: Locating the transition state structures that connect the reactants, intermediates, and products along the reaction pathway.

A computational study on the organocatalyzed Mannich reaction of acetophenone revealed that the rate-determining step is the elimination of water during the formation of the iminium ion. nih.gov Such studies provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Intermolecular Interactions and Crystal Structure Prediction

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and physical properties such as melting point and solubility.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, enclosing a molecule and defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

Furthermore, the Hirshfeld surface can be deconstructed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, indicative of van der Waals forces and hydrogen bonding.

In a study of a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, Hirshfeld surface analysis revealed the following contributions of different intermolecular contacts: nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| O···H/H···O | 34.9 nih.gov |

| H···H | 33.7 nih.gov |

| C···H/H···C | 11.0 nih.gov |

| N···H/H···N | 3.8 nih.gov |

This table presents data from an analogous compound to illustrate the typical distribution of intermolecular contacts in aminoketones.

This type of analysis provides a detailed picture of the packing environment and the dominant forces holding the crystal together.

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method that allows for the visualization of non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions of low electron density and low density gradient, which are characteristic of non-covalent interactions.

The results of an RDG analysis are typically presented as a 3D isosurface, where different types of interactions are color-coded. Strong attractive interactions, such as hydrogen bonds, are usually shown in blue. Weaker van der Waals interactions are represented in green, while repulsive steric clashes are depicted in red.

An accompanying 2D scatter plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) provides a quantitative distinction between these interactions. Spikes in the low-density, negative sign(λ₂)ρ region correspond to attractive interactions, while those in the positive region indicate repulsive interactions.

For this compound, an RDG analysis would be expected to reveal a blue isosurface between the N-H group and the carbonyl oxygen of a neighboring molecule, confirming the presence of hydrogen bonding. Green surfaces would likely be observed between the aromatic rings and isopropyl groups, indicating van der Waals interactions. This method provides a complementary perspective to Hirshfeld surface analysis, offering a more direct visualization of the nature and strength of non-covalent interactions.

Molecular Dynamics and Ligand-Target Interaction Modeling

No molecular dynamics simulations or detailed ligand-target interaction models for this compound were found in the available literature. Such studies would be valuable for understanding its behavior in a simulated biological environment, including its interactions with solvent molecules and potential macromolecular targets.

There is no published research detailing the conformational analysis or dynamic behavior of this compound. A conformational analysis would typically involve computational methods like Density Functional Theory (DFT) to identify the molecule's low-energy shapes (conformers) in the gas phase or in solution. Understanding the flexibility of the isopropylamino side chain and its orientation relative to the acetophenone core is crucial for predicting its interaction with biological targets.

No molecular docking studies featuring this compound as the ligand docked into any protein models have been published. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies would provide hypothetical insights into its binding affinity and interaction patterns with various protein active sites.

There are no computational structure-activity relationship (SAR) studies available for this compound. Computational SAR studies typically involve analyzing a series of related compounds to build a model that correlates their structural features with their activity. Without a dataset of analogs and their corresponding biological activities, the derivation of a computational SAR model is not possible.

Applications of 2 Isopropylamino Acetophenone and Its Derivatives in Synthetic Organic Chemistry

Role as Key Synthetic Intermediates

As a synthetic intermediate, 2-(isopropylamino)acetophenone provides a structural framework that can be readily modified and elaborated upon. Its bifunctional nature, containing both a nucleophilic amine and an electrophilic carbonyl carbon, allows for a variety of intramolecular and intermolecular reactions to construct complex molecular architectures.

Precursors for Beta-Adrenergic Agent Synthesis

The α-amino ketone structure is a logical precursor to the 1-amino-2-ol pharmacophore that is characteristic of many beta-adrenergic agents. The synthesis of these agents often requires the formation of a specific amino alcohol side chain on an aromatic ring.

Structural Significance: The isopropylamino group is a critical feature in numerous beta-blockers, contributing to their binding affinity at the β-adrenergic receptor.

Synthetic Transformation: The primary transformation to convert this compound into a beta-adrenergic-like structure is the reduction of the ketone functionality to a secondary alcohol. This creates the chiral center and the hydroxyl group essential for the activity of many beta-blockers and agonists.

| Reaction Type | Reagent Example | Product Functional Group | Relevance |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol (Amino Alcohol) | Forms the core amino alcohol structure found in many beta-blockers. |

This synthetic pathway makes α-amino ketones like this compound valuable intermediates in the exploration of new beta-adrenergic compounds.

Building Blocks for Complex Nitrogen-Containing Heterocycles (e.g., Quinolines, Piperidinols)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.gov The structure of this compound makes it an ideal starting material for the synthesis of fused aromatic and saturated heterocyclic systems.

Quinolines: The most prominent application in this area is the synthesis of quinolines via the Friedländer annulation. synarchive.comwikipedia.orgjk-sci.comalfa-chemistry.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic conditions, to form the quinoline (B57606) ring system. synarchive.comalfa-chemistry.com this compound serves as the 2-aminoaryl ketone component in this synthesis.

The general mechanism proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the final aromatic quinoline ring. The use of an N-substituted derivative like this compound would lead to the formation of a quaternary quinolinium salt.

Piperidinols: While the synthesis of saturated heterocycles like piperidinols from an aromatic ketone is more complex, this compound can serve as a starting point. A plausible synthetic route would involve:

Reduction of the aromatic ring.

Intramolecular reductive amination or other cyclization strategies to form the piperidine (B6355638) ring.

Reduction of the ketone to the corresponding alcohol, yielding the piperidinol structure.

Design and Synthesis of Novel Chemical Entities

Beyond its role as an intermediate for known compound classes, this compound is a valuable tool for the discovery of new molecules through the systematic design and synthesis of chemical libraries.

Development of Chemical Scaffolds for Library Synthesis

In modern drug discovery, Diversity-Oriented Synthesis (DOS) is a key strategy for creating collections of structurally diverse small molecules to screen for biological activity. nih.govnih.govcam.ac.uk The core idea is to start with a simple, versatile building block, or scaffold, and apply a series of reactions to generate a wide array of different molecular skeletons.

Amino acetophenones are recognized as highly valuable scaffolds for DOS because they can be readily modified at multiple points. nih.govresearchgate.net Starting from the this compound core, chemists can generate libraries of compounds including:

Flavone analogs (Azaflavones): By reacting the amino ketone with aroyl chlorides, intermediates can be formed that cyclize into 2-aryl-4-quinolones, which are structural analogs of flavones. mdpi.com

Coumarin and Aurone Analogs: The reactive nature of the amino ketone allows for condensation and cyclization reactions that can lead to various heterocyclic systems analogous to natural products. nih.govnih.gov

Azocanes: Through multi-step synthetic sequences, the scaffold can be elaborated into larger, more complex ring systems like benzoazocanes. mdpi.com

The use of this scaffold allows for the efficient production of a large number of compounds with high structural diversity from a single, accessible starting material. encyclopedia.pub

Exploration of Derivatives for Specific Chemical Reactivities

The chemical reactivity of this compound can be systematically explored to create a wide range of derivatives, each with potentially unique properties. The molecule offers three primary sites for chemical modification: the ketone, the secondary amine, and the aromatic ring. α-Amino ketones are important building blocks for various natural products and are versatile synthetic intermediates due to their structure and reactivity. colab.ws

Below is a table summarizing potential derivatization strategies:

| Reactive Site | Reaction Type | Potential Reagents | Resulting Derivative Class |

| Ketone | Nucleophilic Addition | Grignard Reagents (R-MgBr), Organolithiums (R-Li) | Tertiary Alcohols |

| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkenes | |

| Reductive Amination | Amines (R₂NH), NaBH₃CN | Diamines | |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Ketones | |

| Secondary Amine | N-Alkylation | Alkyl Halides (R-X) | Tertiary Amines |

| N-Acylation | Acyl Chlorides (RCOCl), Anhydrides | Amides | |

| N-Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamides | |

| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitroacetophenones, Bromoacetophenones |

This multi-faceted reactivity allows for the fine-tuning of steric and electronic properties, leading to the development of novel chemical entities for various applications.

Catalytic and Supramolecular Chemistry Applications

The unique structure of this compound also lends itself to potential applications in the fields of catalysis and supramolecular chemistry.

Catalysis: The molecule contains both a Lewis basic nitrogen atom and an oxygen atom, which can act as a bidentate chelating ligand for transition metals. Such metal complexes are central to homogeneous catalysis. While specific applications of this compound as a ligand are not widely documented, related α-amino ketone and α-amino aldehyde systems have been successfully employed in catalytic processes, such as rhodium-catalyzed hydroacylation. acs.org The chiral environment that would be created upon coordination to a metal center makes it an interesting candidate for asymmetric catalysis.

Supramolecular Chemistry: Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding. The this compound molecule possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to participate in self-assembly or to act as a receptor for other molecules. For instance, it could form hydrogen-bonded dimers in the solid state or in non-polar solvents. This capability is foundational for designing crystal structures and molecular recognition systems.

| Application Area | Key Structural Features | Potential Role |

| Catalysis | Nitrogen and Oxygen atoms for chelation | Bidentate ligand for transition metal catalysts (e.g., in asymmetric synthesis). |

| Supramolecular Chemistry | N-H (H-bond donor), C=O (H-bond acceptor) | Building block for hydrogen-bonded networks, molecular crystals, and host-guest systems. |

Use as Ligands in Metal Complex Formation

N-substituted aminoacetophenones and their Schiff base derivatives are a significant class of ligands in coordination chemistry. The presence of nitrogen and oxygen donor atoms allows them to form stable complexes with a wide array of transition metals. These metal complexes are investigated for their unique geometries, electronic properties, and potential applications in catalysis and materials science.

Schiff bases derived from the condensation of acetophenone (B1666503) derivatives (such as 2-hydroxyacetophenone) with various primary amines are particularly common. These ligands can coordinate with metal ions through the imine nitrogen and another donor atom, often the oxygen from a hydroxyl group on the acetophenone ring. This chelation results in the formation of stable, often colorful, metal complexes.

Research Findings:

Studies on related acetophenone-derived Schiff base ligands have shown their ability to form complexes with metals like Co(II), Ni(II), and Cu(II). The resulting complexes often exhibit well-defined geometries, such as square-planar or octahedral, depending on the metal ion and the ligand structure. For instance, Schiff bases derived from acetophenone and 2-aminophenol (B121084) have been used to synthesize mixed-ligand complexes with 8-hydroxyquinoline, resulting in air-stable, colored solids. jchemlett.com

The characterization of these complexes is typically performed using a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion, often by observing a shift in the frequency of the C=N (azomethine) stretching vibration. Electronic spectra (UV-Vis) provide information about the geometry of the complex.

Table 1: Examples of Metal Complexes with Acetophenone-Derived Schiff Base Ligands

| Metal Ion | Primary Ligand (Derived from) | Secondary Ligand | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II) | Acetophenone + 2-Aminophenol | 8-Hydroxyquinoline | Octahedral | jchemlett.com |

| Ni(II) | Acetophenone + 2-Aminophenol | 8-Hydroxyquinoline | Octahedral | jchemlett.com |

| Cu(II) | Acetophenone + 2-Aminophenol | 8-Hydroxyquinoline | Octahedral | jchemlett.com |

| Fe(III) | 4-Methyl acetophenone + Hydroxylamine (B1172632) | L-Valine | Octahedral | niscpr.res.in |

This table is illustrative of complexes formed from acetophenone derivatives, providing a model for the potential coordination chemistry of this compound.

While this compound itself is not a Schiff base, its nitrogen and oxygen atoms could potentially act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. Further research would be needed to synthesize and characterize such complexes and explore their properties.

Role in Asymmetric Catalysis Research

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. Acetophenone is a classic prochiral ketone, frequently used as a model substrate in the development of new asymmetric reduction catalysts to produce chiral 1-phenylethanol. mdpi.com The development of effective chiral ligands that can coordinate to a metal center and induce high enantioselectivity is a primary goal in this field.

Derivatives of this compound, particularly those where the isopropylamino group is part of a larger chiral auxiliary, hold potential in this area. Chiral ligands can be synthesized from precursors like 2-hydroxyacetophenone (B1195853) by condensation with chiral diamines or amino alcohols. nih.govmdpi.com These chiral Schiff base ligands are then complexed with metals such as Ru, Rh, Ir, or Cu to generate catalysts for various asymmetric transformations. mdpi.comnih.gov

Research Findings:

The research in this area largely focuses on the catalyst rather than the specific substrate. For example, the asymmetric hydrogenation of acetophenone has been studied extensively using various chiral catalysts. Ruthenium complexes containing bisphosphine and diamine ligands have been shown to catalyze this reaction, yielding (R)-1-phenylethanol with varying degrees of enantiomeric excess (ee). mdpi.com The structure of both the phosphine (B1218219) and the diamine ligand plays a crucial role in determining the catalyst's activity and selectivity.

Another approach involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands for the asymmetric synthesis of novel amino acids. nih.govehu.es This highlights the versatility of Schiff base complexes in facilitating stereocontrolled bond formations. While not directly involving this compound, these systems demonstrate the principle of using metal-ligand complexes to create a chiral environment that directs the outcome of a reaction.

Table 2: Asymmetric Hydrogenation of Acetophenone with Different Catalytic Systems

| Catalyst System | Product | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|

| Bisphosphine/diamine-Ru complexes | 1-Phenylethanol | Up to 43% | R | mdpi.com |

| Dihydrooxazaborin derived from valine methyl ester | 1-Phenylethanol | 75% | R | nih.gov |

This table showcases results for the asymmetric reduction of the parent compound, acetophenone, illustrating the types of catalytic systems where chiral derivatives of this compound could potentially be applied.

The development of a chiral version of this compound or its use as a precursor to a more complex chiral ligand could be a viable strategy for creating new catalysts for asymmetric reductions or other transformations. The steric bulk of the isopropyl group could influence the chiral environment, potentially leading to high levels of stereocontrol.

Investigation of Metabolic Transformation Pathways Non Clinical and in Vitro Systems

Enzymatic Biotransformations in Model Organisms or Cell-Free Systems

N-Dealkylation: This is a common metabolic pathway for secondary and tertiary amines. nih.govdntb.gov.ua In the case of 2-(isopropylamino)acetophenone, enzymatic activity would likely lead to the removal of the isopropyl group. This process involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down. The resulting products would be 2-aminoacetophenone (B1585202) and acetone. This reaction effectively removes the alkyl substituent from the amine. nih.gov

N-Oxidation: For tertiary alkylamino moieties, N-oxidation by flavin-containing monooxygenases (FMOs) is a possible metabolic route. nih.gov Although this compound is a secondary amine, the potential for oxidation at the nitrogen atom should be considered, which could lead to the formation of a nitrone.

Hydroxylation: A study on substituted acetophenone (B1666503) imines has shown that N-hydroxylation is a general metabolic pathway in several mammalian species, leading to the formation of isomeric oximes. nih.gov This suggests that this compound could undergo hydroxylation at the nitrogen atom to form N-hydroxy-2-(isopropylamino)acetophenone.

Table 1: Postulated Enzymatic Biotransformations of this compound

| Transformation Pathway | Proposed Metabolite(s) | Enzymatic System (Analogous Compounds) |

| N-Deisopropylation | 2-Aminoacetophenone, Acetone | Cytochrome P450 (CYP450) |

| N-Hydroxylation | N-hydroxy-2-(isopropylamino)acetophenone | Cytochrome P450 (CYP450) |

Data inferred from studies on analogous N-alkylamines and substituted acetophenone imines.

Chemical and Photochemical Degradation Pathways

The stability of this compound can be compromised by chemical and photochemical processes, leading to its degradation into various products.

Chemical Degradation: The chemical degradation of aliphatic amines can occur through oxidation. For instance, ozonation of secondary aliphatic amines can lead to the formation of nitroalkanes via hydroxylamine (B1172632) and nitrosoalkane intermediates. rsc.orgrsc.org While not directly exposed to ozone in most scenarios, this indicates the susceptibility of the amine group to strong oxidizing agents. The ketone group in the acetophenone moiety may also be susceptible to reduction or other chemical transformations depending on the environmental conditions.

Photochemical Degradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. Studies on N-alkyl anilines have shown that visible light can drive reactions involving the formation of electron donor-acceptor (EDA) complexes, leading to the generation of α-aminoalkyl radicals. nih.gov This suggests that under photochemical conditions, the bond between the nitrogen and the adjacent carbon could be susceptible to cleavage. The aromatic ring of the acetophenone structure can also absorb UV light, potentially leading to a variety of photochemical reactions, including rearrangements and oxidations.

Environmental Fate and Transformation Research

The environmental fate of this compound is governed by its transport, distribution, and transformation in various environmental compartments.

Abiotic Degradation: In the environment, abiotic degradation processes are significant. The amino ketone structure suggests potential for both biotic and abiotic transformation. astrobiology.com For aliphatic amines, reaction with hydroxyl radicals (OH) is a dominant atmospheric loss process. nilu.com This implies that if this compound were to become airborne, it would likely have a short atmospheric lifetime. In aquatic environments, hydrolysis of the amine or ketone functionalities is not expected to be a primary degradation pathway under normal pH conditions.

Biotic Degradation: In soil and water, microbial degradation is expected to play a crucial role. Microorganisms can utilize aliphatic amines as carbon and nitrogen sources. ieaghg.org The degradation would likely initiate with enzymatic attacks similar to the metabolic pathways described in section 7.1, such as N-dealkylation. The resulting 2-aminoacetophenone and isopropylamine (B41738) would then be further degraded. The acetophenone moiety is generally biodegradable.

Table 2: Summary of Potential Environmental Fate and Transformation Pathways

| Environmental Compartment | Dominant Process | Potential Transformation Products |

| Atmosphere | Reaction with OH radicals | Various oxidation products |

| Soil and Water | Microbial Degradation | 2-Aminoacetophenone, Isopropylamine, CO2, H2O |

| Water (Photolysis) | Photochemical Degradation | α-aminoalkyl radicals, various photoproducts |

Pathways are inferred from the behavior of analogous secondary aliphatic amines and amino ketones.

Future Directions and Emerging Research Frontiers

Development of Green and Sustainable Synthetic Routes

Traditional chemical syntheses are often reliant on harsh reagents, organic solvents, and energy-intensive conditions, leading to considerable waste and environmental impact. The principles of green chemistry offer a framework for developing more benign and efficient synthetic pathways. Future research into the synthesis of 2-(isopropylamino)acetophenone and its analogs will likely focus on incorporating these principles.

Key strategies for greener synthesis include:

Biocatalysis : The use of enzymes or whole-cell systems can offer high selectivity under mild reaction conditions, often in aqueous media. Biotechnological routes are generally more sustainable as they produce less waste, have lower energy consumption, and reduce the use of metals compared to conventional methods. scielo.brresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields. For instance, a green synthesis method for 2-hydroxy-5-nonyl acetophenone (B1666503) oxime utilizes microwave treatment in conjunction with a solid composite catalyst, which circumvents the production of large amounts of aluminum-containing waste and reduces equipment corrosion. google.com

Mechanochemistry : Solvent-free or low-solvent reactions conducted by grinding or milling, known as mechanochemistry, represent a highly sustainable approach. This technique has been successfully applied to the synthesis of compounds like 2-phenylimidazo[1,2-α]pyridine, demonstrating its potential for creating complex molecules efficiently and without harmful solvents. researchgate.net

Solid-Phase Synthesis : An ecologically friendly, solid-phase synthesis method has been reported for 2-chloro-3′,4′-diacetoxy-acetophenone. This approach offers advantages such as reduced energy consumption, shorter reaction times, high yields, and the elimination of organic solvents. mdpi.com

The application of these methods to the synthesis of this compound could lead to more environmentally friendly and economically viable production processes.

| Strategy | Principle | Potential Advantages | Reference Example |

|---|---|---|---|

| Biocatalysis | Use of enzymes or microorganisms as catalysts. | High selectivity, mild conditions (room temp, neutral pH), reduced waste, use of renewable resources. scielo.brresearchgate.net | Enzymatic kinetic resolution in drug synthesis. scielo.br |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Rapid reaction rates, higher yields, improved purity. | Synthesis of 2-hydroxy-5-nonyl acetophenone. google.com |

| Mechanochemistry | Solvent-free reactions induced by mechanical force (grinding). | Eliminates bulk solvents, energy-efficient, high atom economy. | Synthesis of 2-phenylimidazo[1,2-α]pyridine. researchgate.net |

| Solid-Phase Synthesis | Reactants are bound to a solid support during synthesis. | No organic solvent, less energy use, shorter reaction times, high yields. mdpi.com | Synthesis of 2-chloro-3′,4′-diacetoxy-acetophenone. mdpi.com |

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and providing deep insights into reaction mechanisms. For this compound, these methods can guide the development of new derivatives for various applications.

Future computational research could focus on:

Structure-Activity Relationship (SAR) Studies : By creating a virtual library of this compound derivatives and calculating their electronic and steric properties, it is possible to build quantitative structure-activity relationship (QSAR) models. Such models have been used to design new antimicrobial compounds by correlating structural features with biological activity. mdpi.com

Molecular Docking : To explore potential biological targets, derivatives of this compound can be docked into the active sites of proteins. This technique is crucial for designing enzyme inhibitors or receptor agonists and has been applied to targets like diaminopimelate desuccinylase (DapE) and peroxisome proliferator-activated receptor alpha (PPARα). mdpi.comresearchgate.net

DFT and TD-DFT Calculations : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. These methods are used to study optoelectronic and nonlinear optical (NLO) properties, which can help identify candidates for materials science applications like Organic Light Emitting Diodes (OLEDs). nih.gov

The rational design of conformationally restricted analogues is a common strategy in medicinal chemistry. nih.gov Applying this concept, computational studies could help design rigid analogs of this compound to enhance binding affinity and selectivity for specific biological targets.

Exploration of Novel Reactivity and Chemical Space

The structural core of this compound, featuring a secondary amine, a ketone, and an aromatic ring, offers multiple sites for chemical modification. Exploring its reactivity is key to unlocking new chemical space and generating novel molecular scaffolds.

A promising avenue for future research is the use of this compound as a building block in Diversity-Oriented Synthesis (DOS) . DOS is a strategy used to create libraries of structurally diverse molecules from a common starting material in a limited number of steps. mdpi.com Amino acetophenones are valuable starting blocks for the DOS of natural product analogs such as flavones, coumarins, chalcones, and aurones. mdpi.com By applying various synthetic transformations—such as condensation, cyclization, and multicomponent reactions—to the this compound scaffold, a wide array of complex and diverse molecules could be generated for screening in drug discovery programs.

Key reaction pathways to explore include:

Condensation Reactions : The ketone moiety can react with various nucleophiles to form imines, enamines, or participate in aldol-type reactions.

Cyclization Reactions : The bifunctional nature of the molecule (amine and ketone) allows for intramolecular or intermolecular cyclizations to form heterocyclic systems, which are prevalent in pharmaceuticals. For example, ortho-amino acetophenones are precursors for the synthesis of 2-aryl-4-quinolones. mdpi.com

Reactions at the Amine : The secondary amine can be acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions to introduce further diversity.

Applications in Materials Science and Advanced Functional Molecules

While much of the focus on acetophenone derivatives has been in the biological and pharmacological realms, their inherent electronic and structural features suggest potential applications in materials science. The aromatic ring conjugated with a carbonyl group forms a system that can be tailored for specific electronic or optical properties.

Future research could investigate the potential of this compound derivatives as:

Organic Electronics : By extending the π-conjugated system through chemical modification, derivatives could be designed as organic semiconductors or components of OLEDs. Computational studies on related systems have shown that tuning the molecular framework with electron-donating or electron-withdrawing groups can modulate electronic properties for such applications. nih.gov

Nonlinear Optical (NLO) Materials : Molecules with significant charge asymmetry and polarizability can exhibit NLO properties, which are useful in telecommunications and optical computing. The introduction of strong electron-donating and withdrawing groups on the aromatic ring of the acetophenone scaffold could induce a large hyperpolarizability, making these compounds potential NLO candidates. nih.gov

Functional Polymers : The reactivity of the amine and ketone groups allows for the incorporation of the this compound unit into polymer backbones or as pendant groups. This could lead to the development of functional polymers with tailored thermal, optical, or chemical sensing properties.

Molecular Switches : The potential for reversible chemical transformations, such as E/Z isomerization in derivatives or protonation/deprotonation cycles, could be explored for the development of molecular switches that respond to external stimuli like light or pH.

The systematic study of the structural and vibrational properties of acetophenone derivatives using techniques like Raman and infrared spectroscopy, combined with quantum chemical calculations, will be crucial in understanding their potential for these advanced applications. iaea.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.